

# Application Notes and Protocols for the Characterization of 4-Methylbenzhydrol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylbenzhydrol

Cat. No.: B042549

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of **4-Methylbenzhydrol** (CAS No. 1517-63-1), a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients.<sup>[1][2]</sup> The following sections detail the physicochemical properties, analytical data, and standardized protocols for the analysis of this compound.

## Physicochemical and Safety Data

**4-Methylbenzhydrol** is a white to off-white crystalline solid.<sup>[2][3]</sup> It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.<sup>[2]</sup>

Table 1: Physicochemical Properties of **4-Methylbenzhydrol**

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>14</sub> O	--INVALID-LINK--
Molecular Weight	198.26 g/mol	--INVALID-LINK--
Melting Point	50-54 °C	--INVALID-LINK--
Boiling Point	~295.6 °C (estimate)	--INVALID-LINK--
IUPAC Name	(4-methylphenyl) (phenyl)methanol	--INVALID-LINK--

Safety Information: **4-Methylbenzhydrol** is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Analytical Characterization Data

The following tables summarize the key analytical data for the structural elucidation and purity assessment of **4-Methylbenzhydrol**.

Table 2: <sup>1</sup>H NMR Spectral Data of **4-Methylbenzhydrol** (400 MHz, CDCl<sub>3</sub>)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.38 - 7.20	m	9H	Aromatic protons
5.75	s	1H	CH-OH
2.34	s	3H	-CH <sub>3</sub>
2.10 (variable)	s (broad)	1H	-OH

Data sourced from ChemicalBook and PubChem.[4][5]

Table 3: <sup>13</sup>C NMR Spectral Data of **4-Methylbenzhydrol** (CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
144.0	Aromatic C (quaternary)
141.1	Aromatic C (quaternary)
137.2	Aromatic C (quaternary)
129.2	Aromatic CH
128.5	Aromatic CH
127.5	Aromatic CH
126.5	Aromatic CH
76.1	CH-OH
21.2	-CH <sub>3</sub>

Data sourced from ChemicalBook.[6]

Table 4: Infrared (IR) Spectroscopy Peak List

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2920-2850	Medium	C-H stretch (aliphatic, -CH <sub>3</sub> )
1600, 1490, 1450	Medium-Weak	C=C stretch (aromatic)
1200-1000	Strong	C-O stretch (alcohol)
820	Strong	C-H bend (para-substituted aromatic)

Interpretation based on typical IR absorption ranges and spectra available on PubChem.[4]

Table 5: Mass Spectrometry (GC-MS) Fragmentation Data

m/z	Relative Intensity	Assignment
198	Moderate	[M] <sup>+</sup> (Molecular ion)
183	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
165	Moderate	[M - CH <sub>3</sub> - H <sub>2</sub> O] <sup>+</sup>
119	High	[C <sub>9</sub> H <sub>7</sub> ] <sup>+</sup>
105	Base Peak	[C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup> or [C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

Data sourced from PubChem.[\[4\]](#)

## Experimental Protocols

The following are detailed protocols for the analytical characterization of **4-Methylbenzhydrol**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra of **4-Methylbenzhydrol**.

Materials:

- **4-Methylbenzhydrol** sample
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% v/v Tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pipettes and vials
- NMR spectrometer (e.g., 400 MHz)

Protocol:

- Sample Preparation:

1. Weigh approximately 10-20 mg of **4-Methylbenzhydrol** into a clean, dry vial.
  2. Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  containing TMS to the vial.
  3. Gently swirl or vortex the vial until the sample is completely dissolved.
  4. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
    1. Insert the NMR tube into the spectrometer.
    2. Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
    3. Shim the magnetic field to obtain optimal resolution.
    4. For  $^1\text{H}$  NMR:
      - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
      - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
    5. For  $^{13}\text{C}$  NMR:
      - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
      - Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
  - Data Processing:
    1. Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
    2. Phase the spectra and perform baseline correction.
    3. Calibrate the  $^1\text{H}$  spectrum by setting the TMS peak to 0.00 ppm. Calibrate the  $^{13}\text{C}$  spectrum by setting the  $\text{CDCl}_3$  triplet to 77.16 ppm.

4. Integrate the peaks in the  $^1\text{H}$  spectrum.
5. Assign the peaks based on their chemical shifts, multiplicities, and integration values.

## Infrared (IR) Spectroscopy

This protocol describes the preparation of a KBr pellet for obtaining the IR spectrum of solid **4-Methylbenzhydrol**.

Materials:

- **4-Methylbenzhydrol** sample
- Infrared (IR) grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Pellet press and die set
- FTIR spectrometer

Protocol:

- Sample Preparation (KBr Pellet):
  1. Place a small amount (1-2 mg) of **4-Methylbenzhydrol** into a clean, dry agate mortar.
  2. Add approximately 100-200 mg of dry IR-grade KBr to the mortar.
  3. Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained.<sup>[7][8]</sup>
  4. Transfer a portion of the powder into the die set of the pellet press.
  5. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.<sup>[8]</sup>
- Data Acquisition:

1. Place the KBr pellet in the sample holder of the FTIR spectrometer.
  2. Acquire a background spectrum of the empty sample compartment.
  3. Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis:
    1. Identify and label the major absorption peaks in the spectrum.
    2. Assign the peaks to the corresponding functional group vibrations.

## Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a standard method for the GC-MS analysis of **4-Methylbenzhydrol**.

Materials:

- **4-Methylbenzhydrol** sample
- Dichloromethane (DCM) or other suitable volatile solvent, HPLC grade
- GC vials with caps
- GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)

Protocol:

- Sample Preparation:
  1. Prepare a stock solution of **4-Methylbenzhydrol** in DCM at a concentration of approximately 1 mg/mL.
  2. Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's linear range (e.g., 1-10  $\mu\text{g/mL}$ ).
  3. Transfer the final solution to a GC vial.
- Instrumental Analysis:

## 1. GC Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1 µL
- Split Ratio: 20:1
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:
  - Initial temperature: 100 °C, hold for 1 minute
  - Ramp: 15 °C/min to 280 °C
  - Hold at 280 °C for 5 minutes

## 2. MS Conditions:

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Impact (EI) at 70 eV
- Scan Range: 40-400 m/z

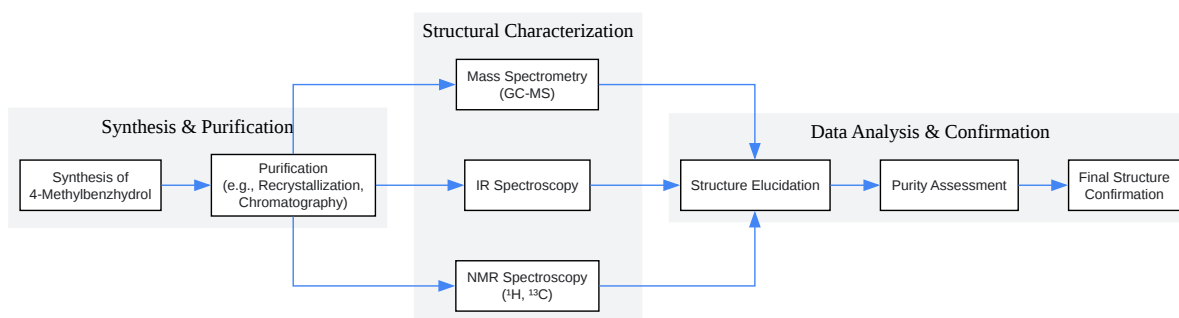
- Data Analysis:

1. Identify the peak corresponding to **4-Methylbenzhydrol** in the total ion chromatogram (TIC).
2. Extract the mass spectrum for this peak.
3. Identify the molecular ion peak and major fragment ions.
4. Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.



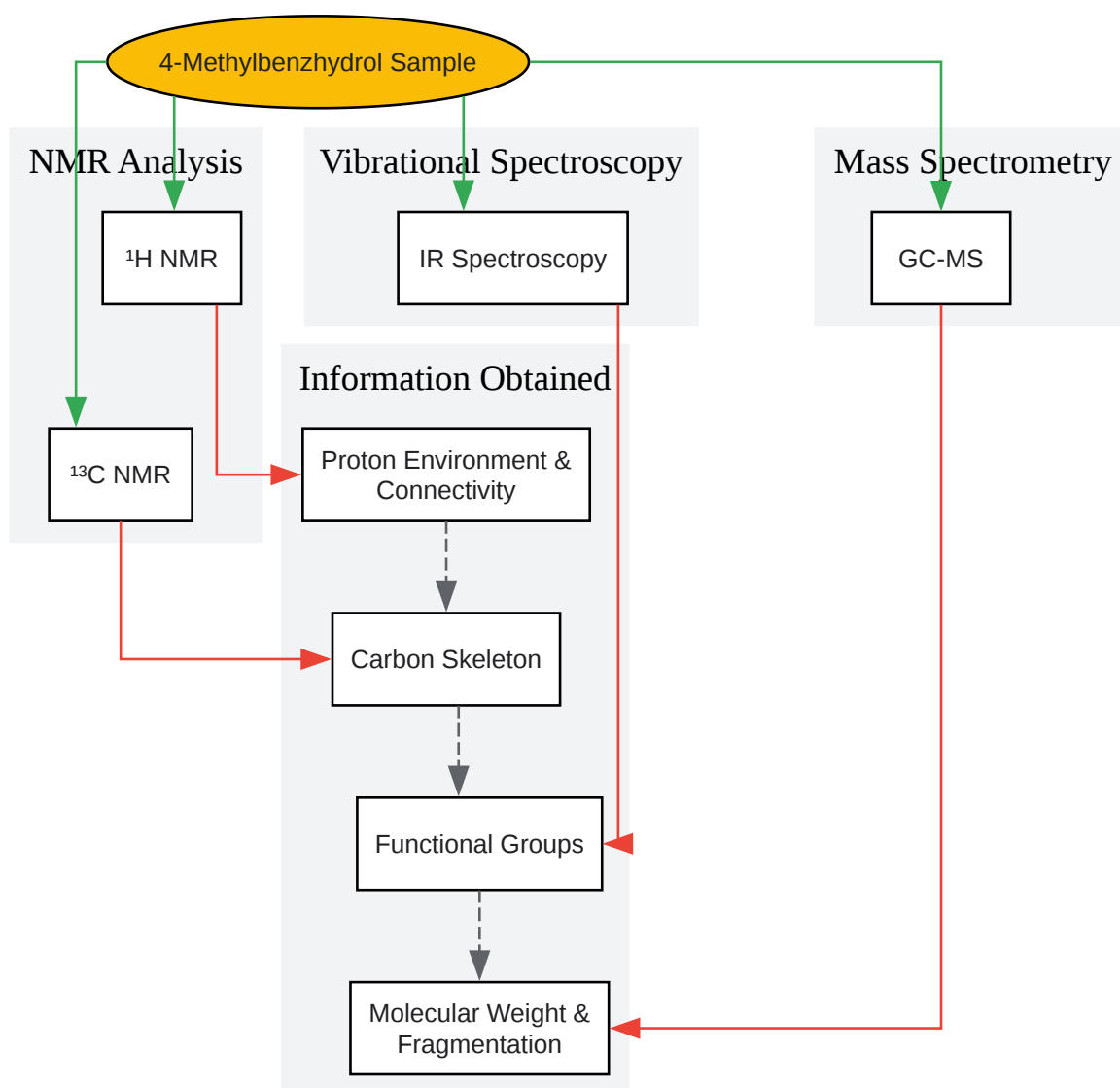
## Visualizations

The following diagrams illustrate the general workflow for the characterization of **4-Methylbenzhydrol**.



[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis and characterization of **4-Methylbenzhydrol**.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [youtube.com](https://www.youtube.com) [youtube.com]
- 2. [guidechem.com](https://www.guidechem.com) [guidechem.com]

- 3. [sites.research.unimelb.edu.au](https://sites.research.unimelb.edu.au) [[sites.research.unimelb.edu.au](https://sites.research.unimelb.edu.au)]
- 4. 4-Methylbenzhydrol | C<sub>14</sub>H<sub>14</sub>O | CID 95377 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 5. 4-Methylbenzhydrol(1517-63-1) <sup>1</sup>H NMR [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 6. 4-Methylbenzhydrol(1517-63-1) <sup>13</sup>C NMR [[m.chemicalbook.com](https://m.chemicalbook.com)]
- 7. [shimadzu.com](https://shimadzu.com) [[shimadzu.com](https://shimadzu.com)]
- 8. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [[antslab.in](https://antslab.in)]
- To cite this document: BenchChem. [Application Notes and Protocols for the Characterization of 4-Methylbenzhydrol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042549#analytical-techniques-for-the-characterization-of-4-methylbenzhydrol>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)